molecular formula C7H16N2O2S B2632091 N-(piperidin-3-ylmethyl)methanesulfonamide CAS No. 886504-28-5

N-(piperidin-3-ylmethyl)methanesulfonamide

Cat. No.: B2632091
CAS No.: 886504-28-5
M. Wt: 192.28
InChI Key: ITCJEUVIMIGZIY-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(piperidin-3-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a biochemical tool for studying enzyme functions and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research and applications of “N-(piperidin-3-ylmethyl)methanesulfonamide” are not specified in the search results. Given that piperidine derivatives are important synthetic medicinal blocks for drug construction , it’s possible that this compound could have potential applications in medicinal chemistry or pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Piperidine+Methanesulfonyl chlorideThis compound\text{Piperidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Piperidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with LiAlH4 can produce primary amines .

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its methanesulfonamide group provides unique properties compared to other piperidine derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJEUVIMIGZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886504-28-5
Record name N-(piperidin-3-ylmethyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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